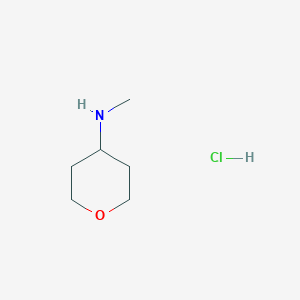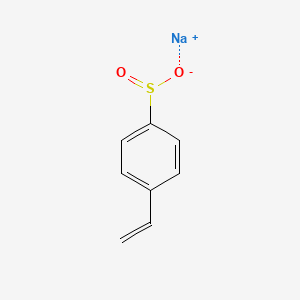
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-Methyltetrahydro-2H-pyran-4-amine hydrochloride” is C6H13NO . The structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .Physical And Chemical Properties Analysis
“N-Methyltetrahydro-2H-pyran-4-amine hydrochloride” has a molecular weight of 115.18 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Organic Synthesis
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride: is a valuable building block in organic synthesis. Its structure is amenable to various chemical reactions, making it a versatile intermediate for constructing complex organic molecules. It can undergo reductive amination, acylation, and alkylation, which are fundamental reactions in synthesizing pharmaceuticals, agrochemicals, and polymers .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its incorporation into drug-like molecules could lead to the development of new medications with applications in treating diseases such as cancer, neurodegenerative disorders, and infections .
Catalysis
The amine functionality of 4-(Methylamino)tetrahydropyran Hydrochloride can act as a ligand in catalytic systems. It can form complexes with metals and facilitate various catalytic processes, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances used in drugs .
Material Science
This compound’s chemical properties allow it to be used in material science, particularly in the development of novel polymers with specific mechanical and chemical properties. It can be used to modify the surface properties of materials or as a monomer in polymerization reactions .
Biochemistry Research
In biochemistry research, N-Methyltetrahydro-2H-pyran-4-amine hydrochloride can be used to study enzyme-substrate interactions, especially those involving amine groups. It can serve as a substrate or inhibitor in enzymatic assays to understand the mechanism of action of enzymes .
Agricultural Chemistry
The compound finds applications in agricultural chemistry for the synthesis of agrochemicals. Its derivatives can be explored for their pesticidal or herbicidal activities, contributing to the development of new products that can enhance crop protection .
Analytical Chemistry
In analytical chemistry, 4-(Methylamino)tetrahydropyran Hydrochloride can be used as a standard or reagent in chemical analyses. It can help in the quantification of chemical compounds or serve as a calibration standard in chromatographic methods .
Nanotechnology
Lastly, the compound can be utilized in nanotechnology to create functionalized nanoparticles. These nanoparticles can have applications ranging from targeted drug delivery systems to sensors and catalysts .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCYLTUYKZCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627964 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392277-22-4 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)



